Cas no 2098065-30-4 (4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine)

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a synthetic organic compound characterized by its complex heterocyclic structure. This compound exhibits favorable physical and chemical properties, making it suitable for various applications in organic synthesis. Its unique substitution pattern provides high stability and specificity, enhancing its reactivity in chemical transformations.
4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine structure
2098065-30-4 structure
商品名:4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
CAS番号:2098065-30-4
MF:C13H14ClN3
メガワット:247.723361492157
CID:5724403
PubChem ID:121210892

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
    • Pyridine, 4-[5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl]-
    • F2198-0606
    • 4-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
    • 2098065-30-4
    • AKOS026720986
    • インチ: 1S/C13H14ClN3/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9H2
    • InChIKey: FSJVECGKFXFLHV-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=CC(C2C=C(CCl)N(CC3CC3)N=2)=C1

計算された属性

  • せいみつぶんしりょう: 247.0876252g/mol
  • どういたいしつりょう: 247.0876252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 30.7Ų

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • ふってん: 398.5±32.0 °C(Predicted)
  • 酸性度係数(pKa): 3?+-.0.10(Predicted)

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2198-0606-2.5g
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
2098065-30-4 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-0606-5g
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
2098065-30-4 95%+
5g
$1398.0 2023-09-06
TRC
C242691-100mg
4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
2098065-30-4
100mg
$ 115.00 2022-04-28
TRC
C242691-500mg
4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
2098065-30-4
500mg
$ 435.00 2022-04-28
TRC
C242691-1g
4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
2098065-30-4
1g
$ 660.00 2022-04-28
Life Chemicals
F2198-0606-0.25g
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
2098065-30-4 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-0606-1g
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
2098065-30-4 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-0606-0.5g
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
2098065-30-4 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-0606-10g
4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
2098065-30-4 95%+
10g
$1957.0 2023-09-06

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine 関連文献

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4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridineに関する追加情報

Introduction to 4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine (CAS No. 2098065-30-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, identified by the CAS number 2098065-30-4, is a structurally complex heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. The compound’s molecular framework integrates a pyrazole core with a pyridine moiety, further functionalized by a chloromethyl substituent and a cyclopropylmethyl group. These structural elements contribute to its versatile reactivity and potential biological activity, making it a promising scaffold for the development of novel therapeutic agents.

The pyrazole ring is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets, including enzymes and receptors. Its three-membered aromatic structure provides rigidity and spatial orientation, which can be critical for binding affinity and selectivity. In contrast, the pyridine nitrogen atom serves as a hydrogen bond acceptor, enhancing interactions with polar residues in biological macromolecules. The presence of the chloromethyl group introduces electrophilicity, enabling nucleophilic substitution reactions that can be exploited for further derivatization or conjugation with biomolecules. Additionally, the cyclopropylmethyl side chain adds steric bulk and lipophilicity, influencing solubility and membrane permeability—key factors in drug-like properties.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of such multifunctional compounds. The integration of machine learning algorithms with molecular docking studies has allowed researchers to predict binding affinities and identify potential targets for 4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, including kinases, transcription factors, and ion channels. These predictions are supported by experimental validation, where X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate binding modes at an atomic level.

In the realm of medicinal chemistry, the compound’s structural motifs have inspired the design of inhibitors targeting diseases associated with aberrant signaling pathways. For instance, derivatives of this scaffold have shown promise in preclinical studies as modulators of protein-protein interactions implicated in cancer progression. The chloromethyl group’s reactivity allows for facile coupling with peptides or other small molecules, enabling the development of PROTAC (Proteolysis Targeting Chimera) degraders that selectively induce proteasomal degradation of pathological proteins. Similarly, the pyrazole-pyridine core has been explored as a linker in bispecific antibodies or antibody-drug conjugates (ADCs), leveraging its ability to bridge two binding partners or drug moieties.

The role of cyclopropylmethyl groups in medicinal chemistry has also been increasingly recognized for their impact on metabolic stability and pharmacokinetic profiles. Compounds featuring this moiety often exhibit improved bioavailability compared to linear or branched alkyl groups due to reduced susceptibility to oxidative metabolism. This feature is particularly valuable in drug development pipelines where prolonged circulation times are desired. Furthermore, recent studies highlight the utility of cyclopropane derivatives in modulating enzyme activity through steric hindrance or induced fit mechanisms, providing new insights into their potential as pharmacological tools.

From a synthetic perspective, 4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine exemplifies the convergence of organic synthesis techniques with modern catalytic methods. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, have been instrumental in constructing its core framework efficiently. Additionally, directed ortho-metalation strategies have enabled the introduction of diverse substituents at specific positions within the heterocyclic system. These advances underscore the importance of innovative synthetic methodologies in unlocking the therapeutic potential of complex molecules like this one.

The intersection of chemical biology and medicinal chemistry has further amplified interest in such scaffolds due to their ability to modulate post-translational modifications (PTMs). For example, derivatives of this compound have been investigated for their capacity to interfere with protein phosphorylation cascades by competing with natural substrates or inhibiting kinases responsible for aberrant signaling. Such PTM-targeting agents represent a frontier in precision medicine, offering tailored interventions for patients with specific disease mutations.

Emerging evidence also suggests that 4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine and its analogs may exhibit anti-inflammatory properties by modulating immune cell signaling pathways. Studies indicate that certain derivatives can attenuateNF-κB activation—a critical transcription factor involved in inflammatory responses—without compromising normal immune function. This dichotomy between efficacy and selectivity is a hallmark of well-designed immunomodulatory agents and highlights the compound’s potential as an anti-inflammatory therapeutic.

The development of novel analytical techniques has complemented these biological investigations by enabling high-resolution characterization of reaction intermediates and metabolites. Mass spectrometry (MS), particularly when coupled with techniques like high-resolution MS (HRMS) or Orbitrap analysis, provides unparalleled precision in identifying structural modifications post-synthesis or during biological processing. Such data are essential for optimizing synthetic routes while ensuring compliance with regulatory standards for drug candidates.

In conclusion,4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine (CAS No. 2098065-30-4) stands as a testament to the ingenuity inherent in modern medicinal chemistry research. Its unique structural features—combining a pyrazole-pyridine core with functionalized side chains—position it as a versatile scaffold for addressing unmet medical needs across multiple therapeutic areas. As computational methods continue to evolve alongside experimental validations,this compound promises to remain at forefronts scientific inquiry, driving innovation from bench to bedside through interdisciplinary collaboration between chemists, biologists,and clinicians committed advancing human health.

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